molecular formula C17H16N4O5S B2755907 3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2097888-95-2

3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2755907
CAS No.: 2097888-95-2
M. Wt: 388.4
InChI Key: KFAZCMIHSVPEGS-UHFFFAOYSA-N
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Description

3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazolone core fused with a sulfonyl-substituted piperazine moiety and a pyridine ring. This structure combines multiple pharmacophoric elements: the benzoxazolone scaffold is associated with bioactivity in enzyme inhibition (e.g., kinase or protease targets), while the sulfonyl-piperazine group enhances solubility and bioavailability . The pyridine ring may contribute to π-π stacking interactions in receptor binding. Structural determination of such compounds often employs X-ray crystallography, with refinement tools like SHELXL (part of the SHELX suite) being widely used for small-molecule analysis .

Properties

IUPAC Name

3-methyl-5-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-19-14-9-13(4-5-15(14)26-17(19)23)27(24,25)20-7-8-21(16(22)11-20)12-3-2-6-18-10-12/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAZCMIHSVPEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CN=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazole core One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzoxazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones, enhancing the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Reagents like thionyl chloride, phosphorus oxychloride, and various amines are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the benzoxazole ring, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new drugs and materials. In biology, it can be employed as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

Medicine

This compound has potential applications in the medical field, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development. It can be used to design drugs that target specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The presence of the benzoxazole ring and the sulfonyl group allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is structurally analogous to sulfonamide-containing heterocycles, such as (3-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfamic acid (). Key differences include:

Feature Target Compound (3-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfamic acid
Core Structure Benzoxazolone (oxygen-containing fused ring) Pyrazolone (nitrogen-containing fused ring)
Sulfonamide Group Linked to piperazine (3-oxo-4-(pyridin-3-yl)piperazin-1-yl) Directly attached to phenyl ring
Aromatic Substituent Pyridine ring None (sulfamoyl group on phenyl)
Bioactive Moieties Dual functionality: benzoxazolone (rigid scaffold) + piperazine (flexible linker) Pyrazolone (electrophilic carbonyl) + sulfamoyl (hydrogen-bond donor)

The piperazine-sulfonyl linkage may improve metabolic stability over direct phenyl-sulfamoyl groups, which are prone to hydrolysis .

Pharmacological Profiles

  • Benzoxazolone derivatives: Known for antagonizing serotonin receptors (5-HT₃/5-HT₆) or inhibiting carbonic anhydrase. The sulfonyl-piperazine group could modulate CNS penetration .
  • Pyrazolone-sulfamoyl analogues : Exhibit anti-inflammatory and analgesic properties (e.g., inhibition of COX-2). However, their direct sulfamoyl attachment may reduce bioavailability due to higher polarity .

Physicochemical Properties

Property Target Compound Pyrazolone Analogue
Molecular Weight ~435 g/mol (estimated) ~279 g/mol
LogP ~1.8 (predicted; piperazine enhances solubility) ~0.5 (high polarity due to sulfamoyl)
Hydrogen Bond Acceptors 8 6
Solubility Likely moderate (piperazine improves aqueous solubility) Low (polar sulfamoyl group without solubilizing linker)

The target compound’s piperazine-pyridine moiety likely enhances blood-brain barrier permeability compared to the pyrazolone analogue, making it more suitable for CNS targets .

Biological Activity

3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzoxazole core and a piperazine ring attached to a pyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H16N4O5S
  • Molecular Weight : 388.4 g/mol
  • CAS Number : 2097888-95-2

The structural formula can be represented as follows:

C17H16N4O5S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{5}\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.

Antimicrobial Activity

Research indicates that compounds similar to 3-Methyl derivatives exhibit significant antibacterial properties. The sulfonamide group in the structure is known for its role in inhibiting bacterial enzyme activity. For instance:

CompoundActivityReference
3-Methyl derivativeInhibits growth of E. coli
Sulfonamide analoguesBroad-spectrum antibacterial

Anticancer Activity

The compound's anticancer potential has been evaluated through various assays. Studies have shown that it can induce apoptosis in cancer cell lines by interacting with specific molecular targets.

Cell LineIC50 (µM)Mechanism
A431 (epidermoid carcinoma)<10Induces apoptosis via mitochondrial pathway
Jurkat (T-cell leukemia)<15Inhibits Bcl-2 protein interactions

The structure–activity relationship (SAR) analysis suggests that modifications to the piperazine and benzoxazole rings can enhance activity against specific cancer types .

Neuroprotective Activity

The piperazine moiety is associated with neuroprotective effects. Compounds containing this structure have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide group inhibits key enzymes involved in bacterial metabolism.
  • Apoptotic Pathways : Interaction with proteins such as Bcl-2 leads to mitochondrial dysfunction and subsequent cell death in cancer cells.
  • Neurotransmitter Modulation : The piperazine ring enhances binding to neurotransmitter receptors, potentially improving cognitive functions.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic areas:

  • Anticancer Study : A study demonstrated that a related benzoxazole compound exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that structural analogs could provide similar results .
  • Neuroprotection Research : In vitro studies showed that derivatives of similar structures could protect neuronal cells from oxidative stress-induced apoptosis .

Q & A

Basic: What are the key synthetic strategies for preparing 3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one?

The synthesis typically involves multi-step reactions:

  • Sulfonylation : Reacting a benzoxazolone precursor with a sulfonyl chloride derivative of 3-oxo-4-(pyridin-3-yl)piperazine under anhydrous conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with bases such as triethylamine to neutralize HCl byproducts .
  • Cyclization : Formation of the benzoxazolone ring may require refluxing in ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures ensures high purity .

Advanced: How can researchers address challenges in regioselectivity during the sulfonylation step?

Regioselectivity issues arise due to competing nucleophilic sites on the benzoxazolone core. Methodological solutions include:

  • Temperature Control : Lower temperatures (0–5°C) favor sulfonylation at the 5-position over the 7-position .
  • Protecting Groups : Temporarily blocking reactive sites (e.g., using tert-butyldimethylsilyl chloride) before sulfonylation .
  • Inert Atmosphere : Conducting reactions under nitrogen/argon to prevent oxidation side reactions .

Basic: Which analytical techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, respectively. Key signals include the sulfonyl group (δ 3.1–3.3 ppm for adjacent CH2_2) and benzoxazolone carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass ± 2 ppm) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for verifying the piperazine ring conformation .

Advanced: What methodological approaches are recommended for evaluating biological activity?

  • Target Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for enzymes/receptors (e.g., kinase targets) .
  • Cellular Uptake Studies : Radiolabeling (e.g., 14C^{14}C-tags) or fluorescent probes track intracellular accumulation .
  • In Vivo Pharmacokinetics : LC-MS/MS measures plasma/tissue concentrations after oral/intravenous administration in rodent models .

Advanced: How should researchers resolve discrepancies in biological activity data across studies?

Discrepancies may stem from structural analogs with minor modifications. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., pyridinyl vs. fluorophenyl groups on the piperazine ring) using computational docking (AutoDock Vina) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values against a specific kinase) to identify outliers or trends .
  • Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Advanced: What strategies enhance pharmacokinetic properties through structural modification?

  • Solubility Optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to the pyridinyl or benzoxazolone moieties .
  • Metabolic Stability : Replace labile esters (e.g., methyl groups) with bioisosteres like trifluoromethyl to reduce CYP450-mediated oxidation .
  • Blood-Brain Barrier Penetration : Incorporate lipophilic substituents (e.g., halogenated aryl groups) while maintaining molecular weight <500 Da .

Basic: What are the compound’s key structural features influencing reactivity?

  • Benzoxazolone Core : Electrophilic at the carbonyl oxygen, enabling nucleophilic attacks (e.g., hydrolysis under basic conditions) .
  • Sulfonyl-Piperazine Linker : The sulfonyl group acts as a strong electron-withdrawing group, stabilizing adjacent negative charges during reactions .
  • Pyridinyl Substituent : Participates in π-π stacking with biological targets, enhancing binding affinity .

Advanced: How can computational methods aid in predicting toxicity?

  • ADMET Prediction : Tools like SwissADME or ProTox-II model absorption, distribution, and hepatotoxicity based on physicochemical descriptors (e.g., logP, topological surface area) .
  • Density Functional Theory (DFT) : Calculates reactive sites prone to metabolic oxidation (e.g., N-methyl groups on piperazine) .

Basic: What are common impurities in the synthesis, and how are they controlled?

  • Byproducts : Unreacted sulfonyl chloride or des-methyl intermediates.
  • Control Methods :
    • HPLC-PDA : Monitors purity (>98%) using a C18 column (gradient: 0.1% TFA in water/acetonitrile) .
    • Chiral Chromatography : Resolves enantiomeric impurities if asymmetric centers are present .

Advanced: What are the implications of the compound’s crystal packing on formulation?

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) affect solubility and dissolution rates. Use X-ray powder diffraction (XRPD) to identify stable polymorphs .
  • Hygroscopicity : Piperazine-containing compounds may absorb moisture; formulation with desiccants (e.g., silica gel) improves stability .

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